N-(2-methoxyethyl)thian-4-amine hydrochloride
Overview
Description
N-(2-methoxyethyl)thian-4-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNOS and a molecular weight of 211.75 g/mol . It is also known by its IUPAC name, N-(2-methoxyethyl)tetrahydro-2H-thiopyran-4-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)thian-4-amine hydrochloride involves the reaction of tetrahydro-2H-thiopyran-4-amine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)thian-4-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Halogenated compounds in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
N-(2-methoxyethyl)thian-4-amine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)thian-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)thian-4-amine: The base form of the compound without the hydrochloride salt.
N-(2-ethoxyethyl)thian-4-amine hydrochloride: A similar compound with an ethoxy group instead of a methoxy group.
N-(2-methoxyethyl)thian-4-amine sulfate: The sulfate salt form of the compound.
Uniqueness
N-(2-methoxyethyl)thian-4-amine hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The methoxy group provides distinct electronic properties, making it a valuable compound in various chemical and biological applications .
Biological Activity
N-(2-methoxyethyl)thian-4-amine hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula and a molecular weight of approximately 211.76 g/mol. Its thian (thiolane) ring structure contributes to its chemical reactivity and potential biological activity. The presence of the methoxyethyl group may enhance solubility and alter interactions with molecular targets, making it a valuable compound in pharmaceutical research.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound acts as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, which is crucial for understanding its potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that thian derivatives may possess antimicrobial activity, although specific data on this compound is limited.
- Cytotoxicity : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapy .
- Ligand Activity : The compound has been employed in biochemical assays to study biological pathways, suggesting its utility as a biochemical tool.
Case Studies
- Anticancer Activity :
- Biochemical Assays :
- In biochemical assays, this compound has been used to investigate its interactions with various enzymes and receptors. These studies aim to elucidate its role in modulating cellular processes.
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.76 g/mol |
Thian Ring Structure | Present |
Methoxyethyl Group | Present |
Potential Applications | Antimicrobial, Anticancer |
Biological Activity | Evidence |
---|---|
Antimicrobial | Limited direct evidence |
Cytotoxicity | Related compounds show effects |
Ligand in Biochemical Assays | Utilized in pathway studies |
Properties
IUPAC Name |
N-(2-methoxyethyl)thian-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS.ClH/c1-10-5-4-9-8-2-6-11-7-3-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUHGMXJDNWYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCSCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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